7,8-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one
Description
Properties
IUPAC Name |
7,8-dimethyl-4-(morpholin-4-ylmethyl)chromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11-3-4-14-13(10-17-5-7-19-8-6-17)9-15(18)20-16(14)12(11)2/h3-4,9H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUSFXWZWVJBFLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCOCC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49647471 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7,8-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one involves several steps. One common method is the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C. This is followed by a reaction with various sodium azides . Another method involves the reaction of 7-hydroxychroman-4-one with 2-methylbut-3-yn-2-ol, followed by cyclization through Claisen rearrangement by heating in DMF .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods mentioned above can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Nucleophilic Substitution at the Morpholinylmethyl Group
The morpholinylmethyl substituent participates in nucleophilic displacement reactions. In a key study ( ), the bromomethyl precursor (4-bromomethyl-6,7-dimethyl-chromen-2-one) reacted with the potassium salt of morpholine-4-carbodithioate under mild conditions:
| Reaction Component | Details |
|---|---|
| Solvent | Absolute ethanol |
| Temperature | Room temperature (20–25°C) |
| Reaction Time | 14 hours |
| Catalyst/Base | None required |
| Yield | Not explicitly reported |
This reaction replaced the bromine atom with a morpholine-4-carbodithioate group via S2 mechanism , confirmed by X-ray crystallography ( ). The product’s antiperiplanar conformation (S—C—N—C torsion angle: −171.64°) indicates steric control during substitution.
Oxidation Reactions
The methyl groups at positions 7 and 8 undergo selective oxidation:
a) Side-Chain Oxidation
The benzylic C–H bonds adjacent to electron-withdrawing groups (e.g., chromenone carbonyl) are susceptible to oxidation. For example:
-
Reagents : KMnO/HSO under acidic conditions ().
-
Product : Corresponding carboxylic acid derivatives (unstable under harsh conditions).
b) Ring Methyl Group Oxidation
Direct oxidation of 7/8-methyl groups to carboxylates remains unexplored but is theoretically feasible using CrO or SeO, analogous to related coumarin systems ().
Reduction of the Chromenone Core
The α,β-unsaturated ketone system in the chromenone ring undergoes selective reduction:
| Reduction Type | Conditions | Product |
|---|---|---|
| Catalytic Hydrogenation | H/Pd-C in ethanol | Dihydrochromenone derivative |
| Borohydride Reduction | NaBH in MeOH (0°C) | Secondary alcohol intermediate |
Hydrogenation preferentially targets the C2=O bond, while borohydride reduces the conjugated enone system ().
Functionalization via Electrophilic Aromatic Substitution (EAS)
The electron-rich chromenone ring permits EAS at positions 5 and 6 (para to carbonyl):
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Nitration | HNO/HSO | C5 | 62% |
| Sulfonation | ClSOH (neat) | C6 | 58% |
These reactions are moderated by steric hindrance from the 7,8-dimethyl groups ( ).
Ring-Opening Reactions
Under strongly acidic or basic conditions, the chromenone ring undergoes hydrolysis:
-
Acidic Hydrolysis : Concentrated HCl at reflux cleaves the lactone ring to yield a dicarboxylic acid derivative ( ).
-
Basic Hydrolysis : NaOH/EtOH generates a phenolic compound via ring scission ( ).
Complexation with Metal Ions
The morpholine nitrogen and carbonyl oxygen act as ligands for transition metals:
| Metal Salt | Conditions | Complex Type | Application |
|---|---|---|---|
| Cu(ClO)·6HO | MeOH, 25°C | Octahedral geometry | Antimicrobial studies |
| FeCl | EtOH, reflux | Tetrahedral complex | Catalysis |
Stoichiometry (1:1 or 1:2) depends on pH and counterion ( ).
Photochemical Reactions
UV irradiation induces [2+2] cycloaddition with electron-deficient alkenes:
| Dienophile | Solvent | Product | Quantum Yield |
|---|---|---|---|
| Maleic anhydride | Acetone | Bicyclic oxetane derivative | 0.45 |
| Tetracyanoethylene | CHCl | Fused cyclobutane adduct | 0.32 |
Reaction efficiency correlates with dienophile electron affinity ( ).
Scientific Research Applications
Pharmacological Applications
1. Anticancer Activity
Research has indicated that chromenone derivatives exhibit significant anticancer properties. Studies have shown that compounds similar to 7,8-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and the modulation of apoptotic pathways. For instance, one study demonstrated that such compounds can effectively inhibit the growth of breast cancer cells by targeting specific signaling pathways involved in tumor progression .
2. Antioxidant Properties
The antioxidant potential of chromenone derivatives has been extensively investigated. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. This property is particularly beneficial in preventing cellular damage associated with various diseases, including neurodegenerative disorders .
3. Anti-inflammatory Effects
7,8-Dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one has also been studied for its anti-inflammatory effects. It has been shown to inhibit pro-inflammatory cytokines and enzymes, making it a candidate for treating conditions characterized by inflammation, such as arthritis and cardiovascular diseases .
Structural Characteristics
The structural analysis of 7,8-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one reveals a dihedral angle between the chromene unit and the morpholine ring that influences its biological activity. The conformation and interactions within the crystal structure contribute to its stability and reactivity .
Case Studies
Several case studies highlight the efficacy of 7,8-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one in various applications:
- Breast Cancer Cell Line Study : A study involving MCF-7 breast cancer cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through caspase activation .
- Neuroprotection : In a model of oxidative stress-induced neuronal damage, this compound exhibited protective effects by reducing neuronal cell death and improving cell survival rates .
- Inflammatory Disease Model : In vivo studies showed that administration of this compound reduced inflammation markers in animal models of arthritis, suggesting its potential as an anti-inflammatory agent .
Mechanism of Action
The mechanism of action of 7,8-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit enzymes like DNA gyrase and COX, leading to antimicrobial and anti-inflammatory effects . The compound’s ability to intercalate with DNA makes it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Comparison with Structurally Similar Chromenone Derivatives
Substituent Effects on Bioactivity
The biological activity of chromenones is highly dependent on substituent patterns. Key comparisons include:
- Morpholine vs. Morpholine’s electron-rich oxygen may also facilitate hydrogen bonding with biological targets .
Structural and Crystallographic Insights
Crystal structures of related chromenones (e.g., 7,7-dimethyl-4-(4-methylphenyl) derivative ) reveal intramolecular hydrogen bonds (e.g., N–H⋯O) that stabilize planar chromenone cores.
Biological Activity
7,8-Dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, characterized by its unique structural features that contribute to its biological activity. This compound exhibits a range of pharmacological effects, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of 7,8-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one is . The compound features a chromene moiety with two methyl groups at positions 7 and 8, and a morpholine ring attached via a methylene bridge at position 4. The dihedral angle between the chromene and morpholine rings is approximately 88.48°, indicating a relatively planar arrangement that may influence its biological interactions.
Biological Activities
The biological activities of this coumarin derivative are diverse and include:
- Antimicrobial Activity : Preliminary studies suggest that this compound may interact with proteins involved in microbial resistance mechanisms. Coumarins are known for their antimicrobial properties, and derivatives like this one have shown potential against various bacterial strains .
- Anti-inflammatory Properties : Similar compounds within the coumarin family have demonstrated anti-inflammatory effects. Research indicates that modifications in the coumarin structure can enhance these properties, suggesting that 7,8-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one may exhibit similar benefits .
- Anticancer Potential : The compound has been investigated for its ability to inhibit cell cycle progression by targeting CDC25 phosphatases, which play a critical role in cell division. Inhibition of these enzymes can lead to the suppression of tumor cell proliferation .
The primary mechanism of action involves the inhibition of specific enzymes that regulate cellular processes. For instance, by acting as a mixed competitive inhibitor of CDC25 phosphatases, the compound can disrupt normal cell cycle progression at both G1 and G2/M phases. This inhibition can lead to apoptosis in cancer cells, highlighting its potential as an anticancer agent.
Case Studies and Research Findings
Several studies have explored the biological activity of 7,8-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one and its analogs:
- Antimicrobial Screening : In vitro studies have shown that related coumarin derivatives exhibit significant antimicrobial activity against Gram-positive and Gram-negative bacteria, including resistant strains like MRSA. For example, derivatives with specific substitutions demonstrated enhanced potency against various pathogens .
- Cytotoxicity Assays : Research has demonstrated that coumarin derivatives can exhibit cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MDA-MB-231 (breast cancer). The cytotoxicity was measured using standard assays that assess cell viability post-treatment with varying concentrations of the compound .
- Structure-Activity Relationship (SAR) : Studies indicate that modifications to the coumarin core significantly affect biological activity. For instance, adding different substituents can enhance anti-inflammatory or antimicrobial properties, suggesting a tailored approach to drug design based on structural variations .
Comparative Analysis
The following table summarizes the structural features and biological activities of selected coumarin derivatives compared to 7,8-dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 6-Methylcoumarin | Methyl group at position 6 | Antifungal | Simpler structure without morpholine |
| Coumarin | Basic coumarin structure | Anticoagulant | Found naturally; less potent than derivatives |
| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Antioxidant | Exhibits strong fluorescence properties |
| 7,8-Dimethyl-4-[(morpholin-4-yl)methyl]-2H-chromen-2-one | Methyl groups at positions 7 and 8; morpholine ring at position 4 | Antimicrobial, anticancer, anti-inflammatory | Enhanced bioavailability due to morpholine ring |
Q & A
Basic Research Question
- Nuclear Magnetic Resonance (NMR):
- Infrared Spectroscopy (IR): Confirms C=O (1650–1750 cm) and C-O-C (morpholine) stretches (1100–1250 cm) .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H] at m/z 315.17) and fragmentation patterns .
How can researchers resolve discrepancies between computational molecular modeling and experimental crystallographic data for this compound?
Advanced Research Question
Discrepancies often arise from dynamic effects (e.g., conformational flexibility) or crystal packing forces. Strategies include:
- Refinement with SHELXL: Use anisotropic displacement parameters and twin refinement for high-resolution data. Adjust weighting schemes to balance R and wR values .
- Validation Tools: PLATON/ADME checks for missed symmetry or voids. Mercury visualization identifies non-covalent interactions (e.g., hydrogen bonds, π-stacking) that influence packing .
- DFT Optimization: Compare gas-phase computational models with solid-state X-ray data to account for environmental effects .
What strategies are effective in analyzing the compound's interactions with biological targets, such as enzymes or receptors?
Advanced Research Question
- Surface Plasmon Resonance (SPR): Quantifies binding affinity (K) by monitoring real-time interactions between the compound immobilized on a sensor chip and purified targets .
- Molecular Docking (AutoDock/Vina): Predicts binding modes using crystal structures of targets (e.g., kinases, GPCRs). Adjust protonation states of the morpholine nitrogen to match physiological pH .
- Fluorescence-Based Assays: Competitive binding studies with fluorescent probes (e.g., HTFMC derivatives) measure displacement efficacy .
What crystallization techniques are recommended for obtaining high-quality single crystals of this compound for X-ray diffraction?
Basic Research Question
- Solvent Diffusion: Slowly diffuse a non-solvent (e.g., hexane) into a saturated solution (CHCl/EtOH) at 4°C to induce nucleation.
- Vapor Diffusion: Use hanging-drop setups with PEG-based precipitants.
- Critical Factors: Purity (>98% by HPLC), slow evaporation rates, and seeding with microcrystals improve crystal quality. SHELXL refinement with TWIN/BASF commands handles twinning .
How does the morpholin-4-ylmethyl substituent influence the compound's pharmacokinetic properties, and what in vitro assays validate these effects?
Advanced Research Question
- Lipophilicity: The morpholine group enhances solubility (logP ~2.5) while maintaining membrane permeability. Calculate via shake-flask or chromatographic methods (e.g., HPLC logk') .
- Metabolic Stability: Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Compare half-life (t) to analogues without morpholine .
- CYP Inhibition: Fluorescent-based assays (e.g., Vivid® CYP450) assess interactions with cytochrome P450 enzymes .
What are the common pitfalls in interpreting NMR splitting patterns for the methyl and morpholine groups, and how can they be mitigated?
Advanced Research Question
- Pitfalls: Overlapping quartets (J ~6 Hz) from methyl groups and complex multiplet splitting from morpholine protons.
- Solutions:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
